

In-Depth Technical Guide: Spectroscopic Data for Thalibearline

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Compound of Interest

Compound Name: Thalibearline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Thalibearline**, a novel tetrahydroprotoberberine-aporphine dimeric alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Core Spectroscopic Data

The structural confirmation of **Thalibearline** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques provide detailed insights into the molecular weight, elemental composition, and the intricate connectivity of atoms within this complex dimeric alkaloid.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of **Thalibearline**.

Parameter	Observed Value	Deduced Formula
[M+H] ⁺ (m/z)	651.3019	C ₃₉ H ₄₃ N ₂ O ₈

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and the stereochemistry of **Thalibea** were elucidated using one- and two-dimensional NMR experiments. The ^1H and ^{13}C NMR chemical shifts are presented below, recorded in CDCl_3 .

^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	6.56	s	
4	6.75	s	
5 α	3.10	m	
5 β	2.65	m	
6 α	3.25	m	
6 β	2.80	m	
8 α	4.25	d	12.0
8 β	3.65	d	12.0
1'	6.82	d	8.5
2'	7.15	d	8.5
3'	6.88	s	
5'	2.55	m	
6'	2.95	m	
7'	3.15	m	
8'	3.05	m	
10'	6.70	s	
11'	6.65	s	
N-CH ₃ (6)	2.54	s	
N-CH ₃ (2')	2.62	s	
OCH ₃ (2)	3.88	s	
OCH ₃ (3)	3.89	s	
OCH ₃ (9)	3.75	s	
OCH ₃ (10)	3.85	s	

OCH ₃ (4')	3.91	s
OCH ₃ (6')	3.68	s

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	109.8	1'	129.5
2	147.8	2'	111.8
3	148.0	3'	121.5
4	111.5	4'	148.5
4a	126.8	4a'	127.8
5	51.5	5'	29.8
6	60.1	6'	53.2
8	54.0	6a'	62.8
8a	128.5	7'	35.5
9	145.2	8'	128.2
10	144.8	9'	149.1
11	125.2	10'	112.5
12	122.5	11'	115.8
12a	129.2	11a'	124.5
13	36.8	11b'	126.2
13a	132.5	N-CH ₃ (6)	43.8
N-CH ₃ (2')	48.0	OCH ₃ (2)	55.9
OCH ₃ (3)	56.0	OCH ₃ (9)	61.8
OCH ₃ (10)	56.1	OCH ₃ (4')	56.2
OCH ₃ (6')	55.8		

Experimental Protocols

The spectroscopic data presented above were acquired using standardized and rigorous experimental procedures to ensure accuracy and reproducibility.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained in methanol (MeOH) using a spectrophotometer. IR spectra were recorded on a Fourier transform infrared (FTIR) spectrometer using KBr pellets.

NMR Spectroscopy

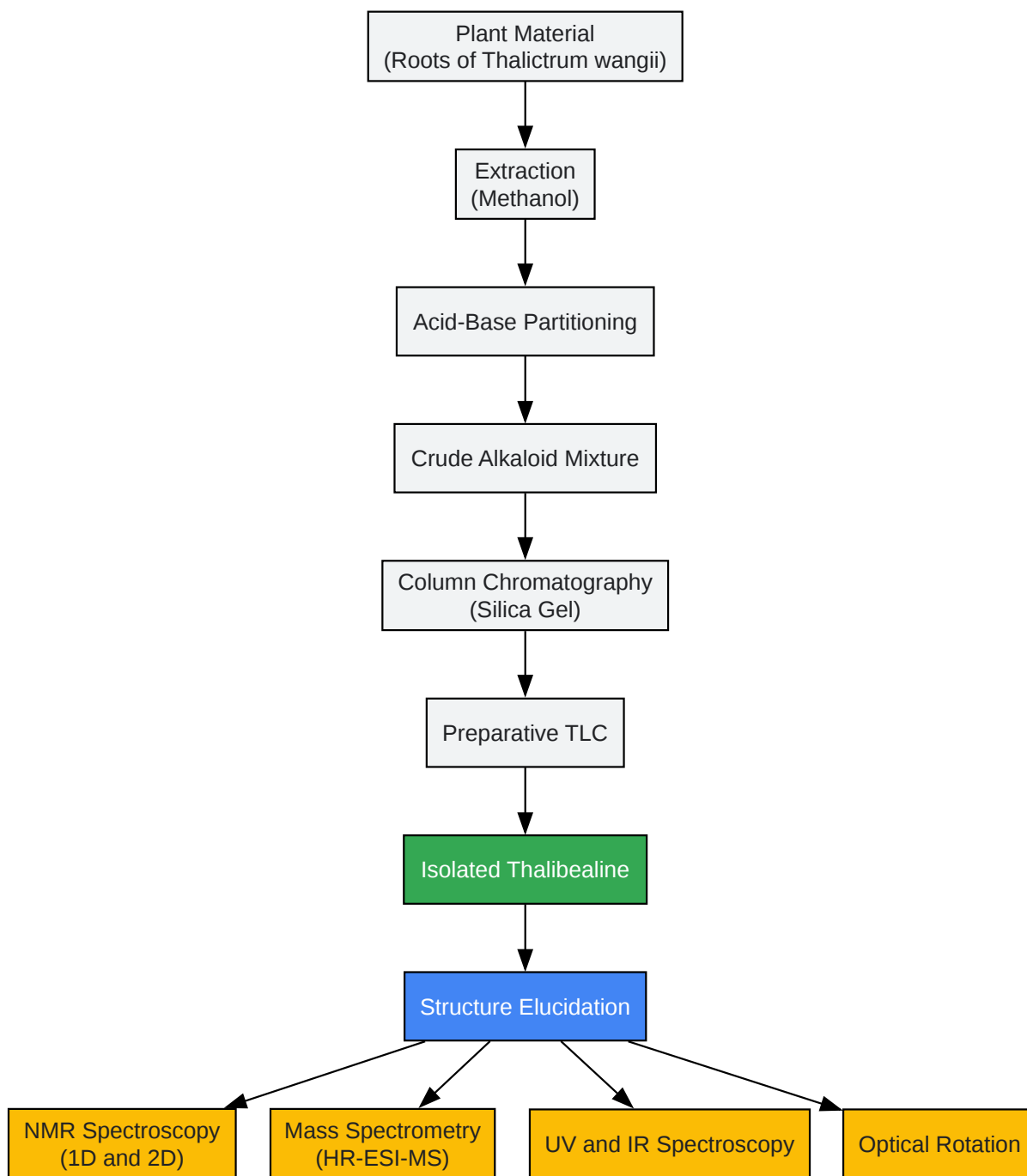
^1H NMR, ^{13}C NMR, and 2D NMR spectra (COSY, HMQC, HMBC) were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl_3 : δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained on an ESI-TOF mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The data was acquired in the positive ion mode.

Workflow and Logical Relationships

The isolation and characterization of **Thalibealine** from its natural source involves a systematic workflow. The following diagram illustrates the key stages of this process.



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Isolation and Characterization Workflow for Thalibearline.

As of the latest literature review, specific signaling pathways associated with the biological activity of **Thalibealine** have not been elucidated. The primary focus of research has been on its isolation and structural characterization. Future studies are warranted to explore its pharmacological properties and potential mechanisms of action. This guide serves as a foundational resource for such future investigations.

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